

# Physical and chemical properties of 6-Chloro-3-methoxy-2-methylpyridine.

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## Compound of Interest

Compound Name: 6-Chloro-3-methoxy-2-methylpyridine

Cat. No.: B136933

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## In-Depth Technical Guide: 6-Chloro-3-methoxy-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the publicly available information on **6-Chloro-3-methoxy-2-methylpyridine**. It is important to note that detailed experimental data for this specific compound is limited in the public domain. Much of the information regarding its reactivity and potential synthesis is based on the general properties of related chloropyridine derivatives.

## Introduction

**6-Chloro-3-methoxy-2-methylpyridine** is a substituted pyridine derivative. Pyridine and its derivatives are fundamental heterocyclic compounds widely utilized as precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.<sup>[1][2]</sup> The specific arrangement of the chloro, methoxy, and methyl groups on the pyridine ring of this compound makes it a potentially valuable building block in organic synthesis. This guide aims to consolidate the available physical and chemical property data for **6-Chloro-3-methoxy-2-methylpyridine** and to provide a general overview of its expected reactivity and synthetic approaches based on the chemistry of analogous compounds.

## Physical and Chemical Properties

Detailed experimental data on the physical properties of **6-Chloro-3-methoxy-2-methylpyridine** are not readily available in peer-reviewed literature. The information presented below is collated from chemical supplier databases.

Table 1: Physical and Chemical Identity of **6-Chloro-3-methoxy-2-methylpyridine**

Property	Value	Source(s)
Chemical Name	6-Chloro-3-methoxy-2-methylpyridine	[3][4]
CAS Number	129692-13-3	[3][4]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClNO	[3][4]
Molecular Weight	157.60 g/mol	[3][4]
Canonical SMILES	<chem>CC1=NC(Cl)=CC=C1OC</chem>	[4]
InChI Key	Not Available	
Appearance	Not specified (Expected to be a liquid or low-melting solid)	
Purity Specification	≥ 95%	[3]
Storage Conditions	Store in a cool, dry place; Inert atmosphere, 2-8°C	[3][4]

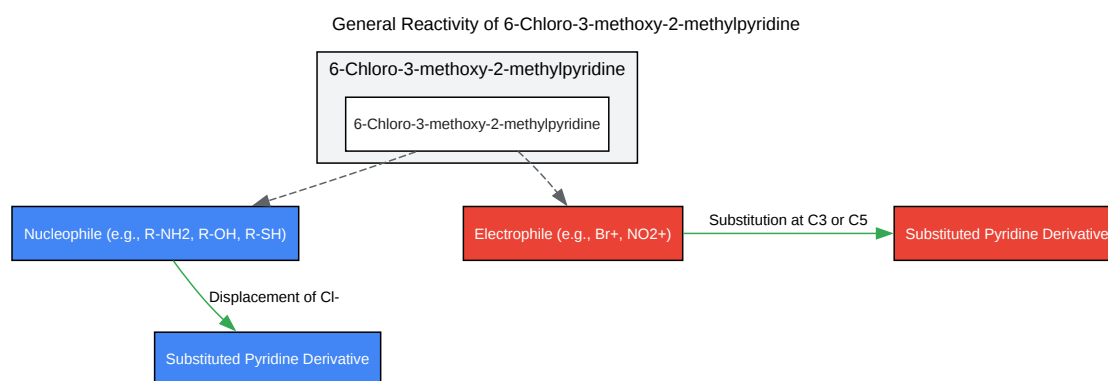
Table 2: Experimentally Undetermined Physical Properties

Property	Value
Melting Point	Not publicly available
Boiling Point	Not publicly available
Solubility	Not publicly available
Density	Not publicly available
Vapor Pressure	Not publicly available
pKa	Not publicly available

## Chemical Reactivity

Specific reactivity data for **6-Chloro-3-methoxy-2-methylpyridine** is not available. However, its reactivity can be inferred from the general behavior of chloropyridines. The pyridine ring is an electron-deficient aromatic system, and the chlorine atom at the 6-position is susceptible to nucleophilic substitution.<sup>[5][6]</sup>

The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution, which, if it occurs, is likely to be directed to the 3- and 5-positions.<sup>[1]</sup> The chlorine atom at the 6-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. Common nucleophiles such as amines, alkoxides, and thiols can displace the chloride.<sup>[6]</sup> The methoxy and methyl groups will also influence the regioselectivity of reactions.



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Caption: General reaction pathways for **6-Chloro-3-methoxy-2-methylpyridine**.

## Experimental Protocols

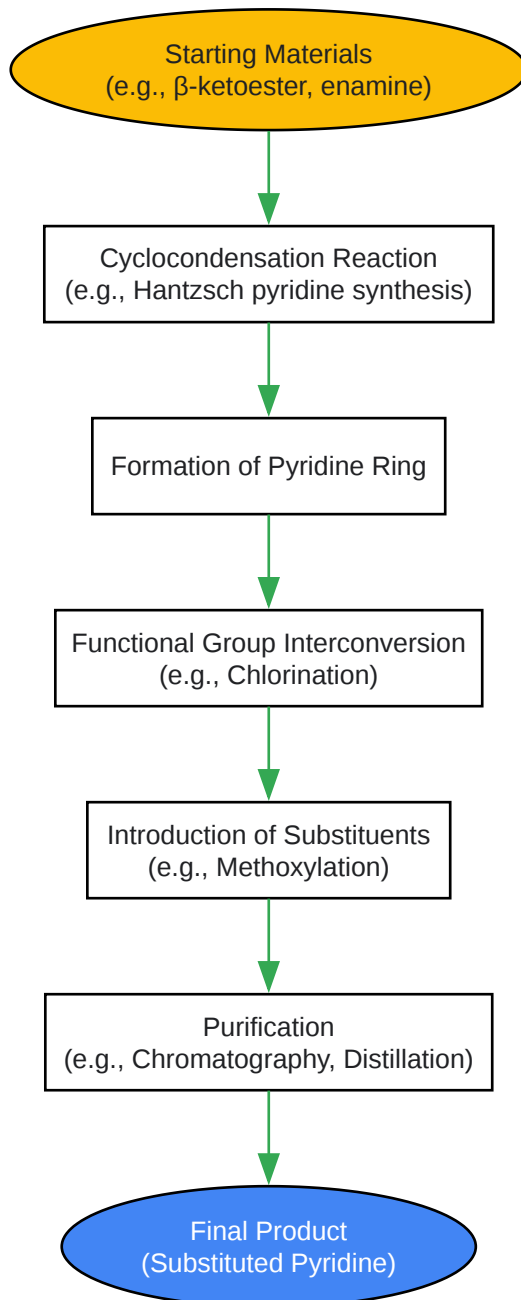
### Synthesis

A specific, validated experimental protocol for the synthesis of **6-Chloro-3-methoxy-2-methylpyridine** is not publicly available. However, the synthesis of substituted pyridines can be achieved through various methods, often involving multi-step sequences.<sup>[7][8][9][10]</sup> A general approach could involve the construction of a substituted pyridine ring followed by chlorination and methoxylation steps, or the modification of a pre-existing pyridine derivative.

#### Illustrative Example: A General Synthetic Strategy for a Substituted Pyridine

The following is a generalized workflow and should not be considered a validated protocol for the synthesis of **6-Chloro-3-methoxy-2-methylpyridine**.

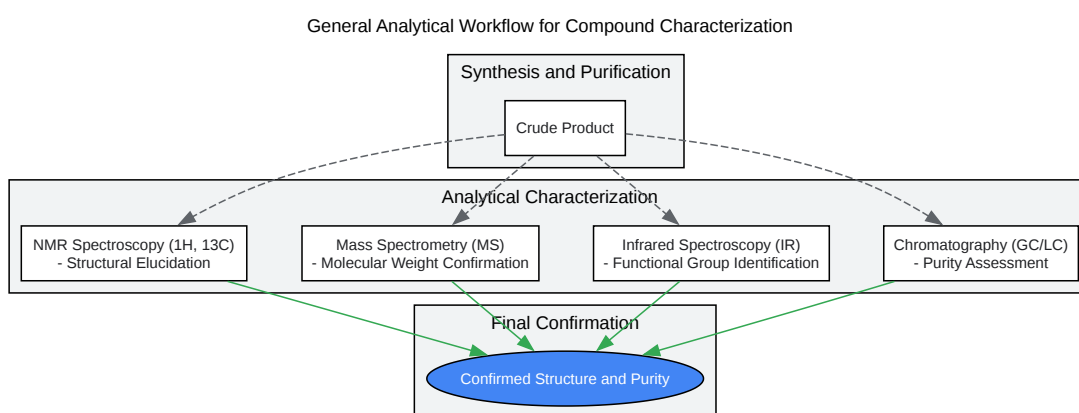
## Illustrative Synthesis Workflow for a Substituted Pyridine

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Caption: A generalized workflow for the synthesis of a substituted pyridine.

## Analytical Characterization

Once synthesized, the identity and purity of **6-Chloro-3-methoxy-2-methylpyridine** would be confirmed using a standard battery of analytical techniques.



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Caption: A standard workflow for the analytical characterization of a synthesized compound.

## Safety Information

A specific Safety Data Sheet (SDS) for **6-Chloro-3-methoxy-2-methylpyridine** is not readily available. For handling this compound, it is imperative to refer to the safety information for closely related chloropyridine derivatives and to handle it with appropriate precautions in a well-ventilated laboratory setting, using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Chlorinated organic compounds should be handled with care as they can be toxic and environmentally harmful.<sup>[11][12]</sup>

## Conclusion

**6-Chloro-3-methoxy-2-methylpyridine** is a chemical intermediate with limited publicly available data regarding its specific physical and chemical properties. While its basic identity is confirmed, further experimental investigation is required to fully characterize this compound. The information provided in this guide, based on the general chemistry of chloropyridines, serves as a valuable resource for researchers and scientists interested in utilizing this molecule in their synthetic endeavors. All handling and experimental work should be conducted with appropriate safety precautions and under the guidance of established laboratory protocols.

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